3-Methoxy-4-(3-oxopropoxy)benzonitrile
Description
3-Methoxy-4-(3-oxopropoxy)benzonitrile (C₁₁H₁₁NO₄, MW 221.21 g/mol) is a benzonitrile derivative featuring a methoxy group at position 3 and a 3-oxopropoxy chain at position 2. The nitrile group (-C≡N) provides electron-withdrawing character, while the 3-oxopropoxy substituent introduces a ketone functionality, enhancing reactivity toward nucleophilic additions or reductions. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
3-methoxy-4-(3-oxopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJJBDLHZNBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-oxopropoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with an appropriate propoxy reagent under controlled conditions. One common method includes the use of SiCl4/LiI and BF3 as reagents to facilitate the dealkylation and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(3-oxopropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include and .
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
Chemistry: 3-Methoxy-4-(3-oxopropoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-oxopropoxy)benzonitrile is not extensively studied. its chemical reactivity suggests that it can interact with various molecular targets through its functional groups. The methoxy and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively, influencing the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of 3-Methoxy-4-(3-oxopropoxy)benzonitrile with analogous benzonitrile derivatives:
Key Findings and Comparative Analysis
Reactivity and Electronic Effects
- Ketone vs. Morpholine : The ketone in this compound enables reactions like nucleophilic additions, whereas the morpholine group in 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile enhances solubility in polar solvents due to its amine functionality .
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-Methoxy-4-(trifluoromethyl)benzonitrile increases lipophilicity and electron withdrawal compared to the ketone in the target compound . The nitro (-NO₂) group in 3-Methoxy-4-nitrobenzonitrile further amplifies electron deficiency, making the nitrile more reactive toward nucleophilic attack .
Physical Properties
Biological Activity
3-Methoxy-4-(3-oxopropoxy)benzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a benzonitrile moiety, and a propoxy side chain, which contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis in cancer cells, leading to reduced tumor growth.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.04 | Apoptosis induction |
| A-549 | 0.06 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on certain kinases and proteases, which are crucial in cancer progression and metastasis.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 10 μM |
|---|---|
| Kinase A | 75% |
| Protease B | 60% |
These results highlight the compound's potential as a multi-target therapeutic agent.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is believed to bind to receptors or enzymes, modulating their activity. The exact pathways remain under investigation, but initial studies suggest that it may disrupt signaling pathways critical for cell survival and proliferation.
Study on MCF-7 Cells
In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the activation of caspases, supporting the apoptosis mechanism.
Study on A-549 Cells
Another study focused on A-549 lung cancer cells revealed that treatment with the compound led to cell cycle arrest at the G2/M phase. This was accompanied by increased expression of cyclin-dependent kinase inhibitors (CDKIs), suggesting a disruption in the cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
